B1574580 CBT-101

CBT-101

Cat. No.: B1574580
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBT-101 (also known as bozitinib, PLB-1001, APL-101, or vebreltinib) is a highly selective, ATP-competitive c-MET inhibitor with an IC50 of 8 nM . It targets the hepatocyte growth factor (HGF)/c-MET signaling pathway, which is implicated in tumor proliferation, invasion, and immune evasion . Key features include:

  • Blood-brain barrier permeability: Unique among c-MET inhibitors, enabling activity in brain tumors like glioblastoma with METex14 mutations .
  • Broad preclinical efficacy: Demonstrated tumor suppression in c-MET-altered gastric, liver, pancreatic, and lung cancer xenograft models .
  • Synergy with immunotherapies: Enhances anti-PD-1 efficacy by reducing immunosuppressive c-MET+ neutrophils .

This compound is under evaluation in Phase I/II trials (e.g., APOLLO-1) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) in combination with anti-PD-1 agents .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CBT-101;  CBT 101;  CBT101; 

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Pharmacological Comparisons

Table 1: Key Attributes of CBT-101 vs. Other c-MET Inhibitors
Compound Target Specificity IC50 (c-MET) BBB Permeability Clinical Stage Key Trials/Findings
This compound c-MET (Type I) 8 nM Yes Phase I/II APOLLO-1 (NCT03053466)
Crizotinib c-MET, ALK, ROS1 4–11 nM Limited Approved (NSCLC) PROFILE 1001
Cabozantinib c-MET, VEGFR2 1.3 nM No Approved (RCC) METEOR Trial

Key Insights :

  • This compound’s selectivity for c-MET reduces off-target toxicities compared to multi-kinase inhibitors like cabozantinib .

Combination Therapy Efficacy

Table 2: Preclinical Combination Efficacy (Tumor Growth Inhibition, TGI)
Model This compound Monotherapy Anti-PD-1 Monotherapy This compound + Anti-PD-1 NKTR-214/NKTR-262 Combo
MC-38 33% TGI 39% TGI 65% TGI N/A
H-22 0% TGI 35% TGI 60% TGI N/A
RENCA 60–65% TGI 60–65% TGI 80% TGI 75% TGI (survival boost)

Key Findings :

  • Synergy with anti-PD-1: this compound reduces c-MET+ neutrophils, reversing immunosuppression and enhancing T-cell activity .
  • Superiority to NKTR-214/NKTR-262 : While NKTR-214 (CD122 agonist) + NKTR-262 (TLR7/8 agonist) improves CD8+ T-cell expansion, this compound-based combinations achieve higher TGI in MC-38 and RENCA models .

Immune Modulation vs. Competing Platforms

Table 3: Immune Biomarker Changes
Treatment c-MET+ Neutrophils CD8+ T-Cell Activation M1/M2 Monocyte Ratio
Anti-PD-1 Monotherapy ↑↑ Moderate No change
This compound + Anti-PD-1 Normalized ↑↑↑ ↑ M1, ↓ M2
NKTR-214/NKTR-262 N/A ↑↑ (GzmA+ PD-1low) ↑ M1, ↓ M2

Mechanistic Advantages :

  • This compound uniquely normalizes c-MET+ neutrophils, a population linked to resistance in anti-PD-1 therapy .
  • Both this compound and NKTR combinations shift monocytes toward pro-inflammatory M1 phenotypes, but this compound achieves deeper T-cell infiltration .

Clinical Trial Progress vs. Competitors

Table 4: Clinical Development Status
Compound/Combo Indication Phase Key Partners Trial ID
This compound + CBT-501 HCC, RCC I/II CBT Pharma NCT03053466
This compound + Nivolumab RCC I/II BMS NCT03374007
NKTR-214 + NKTR-262 Solid Tumors I/II Nektar NCT03435640
PD-1/LAG-3 Nanobodies Melanoma Precl. Merck/Ablynx N/A

Insights :

  • This compound’s trials focus on c-MET-altered tumors, while NKTR and Nanobody platforms prioritize broader immune activation .
  • Dual PD-1/LAG-3 Nanobodies show preclinical superiority to PD-1 monotherapy but lack clinical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.